molecular formula C11H6N2O6 B7731412 5-(2,4-Dinitrophenyl)furan-2-carbaldehyde

5-(2,4-Dinitrophenyl)furan-2-carbaldehyde

Cat. No.: B7731412
M. Wt: 262.17 g/mol
InChI Key: BHUSTYWLKFXBMH-UHFFFAOYSA-N
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Description

5-(2,4-Dinitrophenyl)furan-2-carbaldehyde is a chemical compound known for its unique structure, which includes a furan ring substituted with a dinitrophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dinitrophenyl)furan-2-carbaldehyde typically involves the reaction of 2,4-dinitrophenylhydrazine with furan-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently oxidized to yield the desired product. Common reagents used in this synthesis include acetic acid and sodium nitrite.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dinitrophenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 5-(2,4-Dinitrophenyl)furan-2-carboxylic acid

    Reduction: 5-(2,4-Diaminophenyl)furan-2-carbaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(2,4-Dinitrophenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dinitrophenyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A reagent used in the synthesis of 5-(2,4-Dinitrophenyl)furan-2-carbaldehyde.

    Furan-2-carbaldehyde: The starting material for the synthesis of the compound.

    5-(2,4-Diaminophenyl)furan-2-carbaldehyde: A reduced derivative of the compound.

Uniqueness

This compound is unique due to the presence of both a furan ring and dinitrophenyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-(2,4-dinitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O6/c14-6-8-2-4-11(19-8)9-3-1-7(12(15)16)5-10(9)13(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUSTYWLKFXBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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